molecular formula C11H12F3NO B2385612 2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide CAS No. 75999-61-0

2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide

Cat. No. B2385612
CAS RN: 75999-61-0
M. Wt: 231.218
InChI Key: FHCQQVLJOBPIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(4-isopropylphenyl)acetamide, also known as TFAIA, is a chemical compound used extensively in scientific experiments due to its unique physical properties. It has a molecular weight of 231.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F3NO/c1-7(2)8-3-5-9(6-4-8)15-10(16)11(12,13)14/h3-7H,1-2H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a white to brown solid . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Reactions with Alkenes and Dienes

    • Research demonstrates that reactions of trifluoroacetamide with alkenes and dienes in an oxidative system result in various products. For example, with styrene, p-chlorostyrene, and vinylcyclohexane, products of iodoamidation, 2,2,2-trifluoro-N-(2-iodo-1-R-ethyl)acetamides, are obtained. Different structures are formed when reacting with linear diene and conjugated cyclic dienes, illustrating its versatility in forming diverse chemical structures (Shainyan et al., 2015).
  • Formation of α-Trifluoromethylamines

    • The compound is used in a xanthate-transfer approach to produce α-trifluoromethylamines. This method involves several steps and intermediate compounds, showing its utility in complex organic syntheses (Gagosz & Zard, 2006).
  • Study of Hydrogen Bonds in Peptide Groups

    • Computational studies examining hydrogen bond properties of peptide groups in derivatives of acetamide, including 2,2,2-trifluoro-N-(2-hydroxy-5-nitrophenyl)acetamide, provide insights into the strength and nature of hydrogen bonding in these compounds (Mirzaei, Samadi & Hadipour, 2010).
  • Electrophilic Fluorinating Agent

    • Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a derivative of the compound, has been shown to be an effective site-selective electrophilic fluorinating agent, indicating its utility in specialized chemical syntheses (Banks, Besheesh & Tsiliopoulos, 1996).
  • X-ray Crystallography and Molecular Structure

    • The compound is used in X-ray crystallography studies to understand the molecular structure and formation of intermolecular hydrogen bonds, illustrating its application in structural chemistry (Pan, Zhang, Wang & Xia, 2016).
  • One-pot Synthesis of Ketenimines

    • A three-component reaction involving 2,2,2-trifluoro-N-aryl-acetamides has been developed for the one-pot synthesis of highly functionalized stable ketenimines, showing the compound's role in facilitating complex organic reactions (Anary‐Abbasinejad, Moslemine & Anaraki‐Ardakani, 2009).
  • Development of Rhenium Complexes

    • Research into the development of rhenium complexes for potential biomedical applications has involved derivatives of 2,2,2-trifluoro-N-(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)acetamide, highlighting its relevance in the field of biochemistry and pharmaceuticals (Ndinguri et al., 2021).
  • Ionic Liquids for Lithium Battery Electrolytes

    • The physical and electrochemical properties of room temperature ionic liquids based on asymmetric amide anions, including 2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide, have been studied for potential use as electrolytes in lithium batteries (Matsumoto, Sakaebe & Tatsumi, 2005).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

2,2,2-trifluoro-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-7(2)8-3-5-9(6-4-8)15-10(16)11(12,13)14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCQQVLJOBPIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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